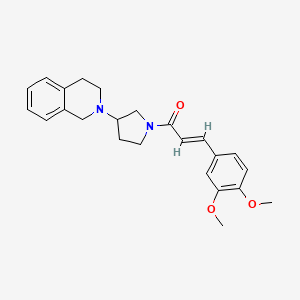

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-28-22-9-7-18(15-23(22)29-2)8-10-24(27)26-14-12-21(17-26)25-13-11-19-5-3-4-6-20(19)16-25/h3-10,15,21H,11-14,16-17H2,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTWMUARGHPGLT-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the relaxation of smooth muscle cells in the airways and suppression of inflammatory responses, providing both bronchodilator and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of airway smooth muscle cells and inhibition of inflammatory cell activation, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD).

Biological Activity

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a chalcone , characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. Its structure includes:

- Dihydroisoquinoline Moiety : This nitrogen-containing heterocycle is known for its involvement in various biological interactions.

- Pyrrolidine Group : Enhances the compound's reactivity and binding potential with biological targets.

- Dimethoxyphenyl Substituent : Contributes to the overall stability and bioactivity of the compound.

The molecular formula for this compound is with a CAS number of 610764-96-0.

Research indicates that this compound may act primarily through its interaction with various biological receptors. Notably, it has shown potential as a histamine H3 receptor antagonist , which modulates neurotransmitter release and may influence cognitive functions and metabolic processes .

Interaction with Histamine Receptors

In vitro studies have demonstrated that derivatives of this compound can selectively bind to histamine receptors. This interaction is crucial for therapeutic applications in conditions such as cognitive disorders and obesity .

Biological Activities

The biological activities of this compound include:

- Antifungal Activity : Studies have shown that compounds related to this structure exhibit significant antifungal properties against various strains of fungi. For instance, modifications in the phenyl ring can enhance antifungal efficacy significantly .

| Compound | Linear Growth Inhibition (%) |

|---|---|

| 1 | 56.8 |

| 2 (o-F) | 78.4 |

| 3 (m-F) | 66.4 |

| 4 (p-F) | 78.4 |

This table illustrates the impact of different substituents on the antifungal activity of related compounds .

Study on Histamine Receptor Antagonism

A notable study evaluated various derivatives of the compound as histamine H3 receptor antagonists. The research highlighted that certain derivatives exhibited potent binding affinity and functional activity at the H3 receptor while maintaining selectivity against other neurotransmitter receptors .

Antinociceptive Activity

Another area of investigation focused on the antinociceptive properties of related compounds in preclinical models. The results indicated that specific structural modifications led to enhanced pain relief effects in rodent models, suggesting potential therapeutic applications in pain management.

Chemical Reactions Analysis

α,β-Unsaturated Ketone (Enone)

-

Michael Addition: The enone system undergoes nucleophilic attacks at the β-carbon. For example, amines (e.g., pyrrolidine derivatives) add to the double bond in polar aprotic solvents like DMSO or DMF .

-

Cycloaddition: Participation in Diels-Alder reactions with dienes (e.g., furan derivatives) under thermal conditions.

Pyrrolidine-Dihydroisoquinoline Moiety

-

Hydrogenation: The dihydroisoquinoline group can be fully hydrogenated to a tetrahydroisoquinoline using Pd/C or PtO₂ catalysts .

-

N-Alkylation: The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.

3,4-Dimethoxyphenyl Group

-

Demethylation: Treatment with BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding catechol derivatives.

-

Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the aromatic ring’s para position.

Catalytic and Biological Interactions

-

Enzyme Inhibition: The dihydroisoquinoline-pyrrolidine group mimics cationic transition states in enzymatic reactions, potentially inhibiting kinases or methyltransferases (e.g., PRMT5) .

-

Chelation: The enone oxygen and pyrrolidine nitrogen form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

Stability and Degradation

-

Photodegradation: Exposure to UV light induces [2+2] cycloaddition of the enone, forming a cyclobutane derivative.

-

Hydrolytic Stability: The compound resists hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic conditions (e.g., HCl/NaOH, 80°C).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

*logP estimated using fragment-based methods.

Dihydroisoquinoline Derivatives

- The target compound and the analog from share the dihydroisoquinoline-pyrrolidine system, but the propanone vs. The 3,4-dimethoxyphenyl group in the target may offer better metabolic stability compared to the chloro-CF₃-phenyl group, which could increase hepatotoxicity .

Enone-Containing Analogs

- The compound in lacks the dihydroisoquinoline-pyrrolidine system but retains the enone moiety. Its benzoyl-phenyl substituents may confer stronger π-π stacking interactions in enzyme binding compared to the target’s dimethoxyphenyl group .

- The indole-substituted enone in demonstrates the importance of aromatic heterocycles in modulating activity. The dimethylamino group in this compound could enhance solubility, a feature absent in the target compound .

Key Research Findings and Challenges

- Structural Insights: The dihydroisoquinoline-pyrrolidine system in the target compound is rare in the literature, making direct comparisons challenging. Its closest analog () shows how halogenation alters physicochemical profiles.

- Knowledge Gaps: No direct biological data for the target compound are available in the evidence. Predictions rely on substituent effects, such as the 3,4-dimethoxyphenyl group’s role in enhancing blood-brain barrier permeability .

- Synthetic Complexity: Introducing the dihydroisoquinoline-pyrrolidine moiety may require specialized reagents or protecting groups, as seen in ’s use of palladium-catalyzed hydrogenation .

Q & A

Q. What are the key synthetic strategies for preparing (E)-configured enone derivatives like this compound?

The compound’s synthesis likely involves Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions. For example, analogous enones are synthesized via NaOH/ethanol-mediated aldol condensation, followed by purification using column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) . Stereochemical control of the (E)-isomer can be achieved by optimizing reaction time and temperature to favor thermodynamic stability .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- X-ray crystallography : Provides definitive proof of stereochemistry and molecular geometry, as demonstrated for structurally related enones (e.g., CCDC deposition protocols) .

- NMR : Key signals include the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinyl protons, δ ~190 ppm for carbonyl carbon in 13C NMR) and pyrrolidine/dihydroisoquinoline protons (δ ~2.5–4.0 ppm) .

Q. What are the primary structural features influencing this compound’s reactivity?

The (E)-enone moiety and electron-rich 3,4-dimethoxyphenyl group enhance electrophilicity, making the compound prone to nucleophilic attacks (e.g., Michael addition). The dihydroisoquinoline-pyrrolidine system may participate in hydrogen bonding or π-π stacking, critical for biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as shown in analogous pyrrolidine-based syntheses .

- Catalysis : KI catalysis in acetonitrile reduces side reactions during nucleophilic substitutions .

- Temperature control : Lower temperatures (0–5°C) suppress undesired polymerization of the enone .

Q. What computational methods validate stereochemical assignments when crystallography is unavailable?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optimize geometry, comparing theoretical and experimental data to confirm the (E)-configuration .

Q. How do researchers resolve contradictions in solubility or bioactivity data across studies?

- Solubility discrepancies : Use differential scanning calorimetry (DSC) to assess polymorphic forms .

- Bioactivity variability : Standardize assay protocols (e.g., MIC testing for antimicrobial activity) and validate via dose-response curves .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify the dihydroisoquinoline or dimethoxyphenyl groups to assess their roles in target binding (e.g., antiplasmodial SAR in quinoline-chalcone hybrids) .

- Molecular docking : Map interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving pyrrolidine intermediates?

- Intermediate stabilization : Protect amine groups with Boc or Fmoc during steps involving acidic/basic conditions .

- Flow chemistry : Improve reaction efficiency and reduce decomposition in sensitive steps .

Q. What analytical techniques differentiate between dihydroisoquinoline tautomers?

- Variable-temperature NMR : Monitor proton shifts to detect tautomeric equilibria .

- IR spectroscopy : Identify N-H stretching frequencies (~3300 cm⁻¹) to distinguish tautomeric forms .

Data Interpretation and Reproducibility

Q. Why might biological assays show inconsistent results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.